molecular formula C10H8O2S B1314529 Methyl benzo[b]thiophene-7-carboxylate CAS No. 110449-94-0

Methyl benzo[b]thiophene-7-carboxylate

Cat. No. B1314529
M. Wt: 192.24 g/mol
InChI Key: MFMNLSWDVPSGBL-UHFFFAOYSA-N
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Patent
US07772285B2

Procedure details

25.0 g of 2-sulfanylbenzoic acid was suspended in 125 mL of ethanol, to which 14.3 g of sodium hydroxide and 31.7 mL of 2-bromo-1,1-diethoxyethane was successively added and this suspension was stirred for 3.5 hours while heating it under reflux. The reaction mixture was concentrated under reduced pressure, and the resultant residue was dissolved in 250 mL of N,N-dimethylformamide, to which 15.1 mL of iodomethane and 67.2 g of potassium carbonate were added, and then this mixture was stirred for one hour at room temperature. The reaction mixture was added to a mixture of ethyl acetate and water, from which the organic phase was separated. After the resultant organic phase was washed with water and a saturated sodium chloride solution successively, the washed phase was dried over anhydrous magnesium sulfate, and the solvent was distilled out under reduced pressure. The resultant residue was purified by silica gel column chromatography [eluent; hexane:ethyl acetate=2:1] to yield yellow oil. This product was dissolved in 250 mL of toluene, to which 100 mL of a 85% phosphoric acid was added, and this solution was stirred for 4.5 hours while heating it under reflux. The reaction mixture was cooled to room temperature, to which water was added, and filtered through Celite to separate the organic phase therefrom. After the resultant organic phase was washed with water and a saturated sodium chloride solution successively, the washed phase was dried over anhydrous magnesium sulfate, and the solvent was distilled out under reduced pressure. Purification by silica gel column chromatography [eluent; hexane:ethyl acetate=10:1] to yield 20.5 g of methyl 1-benzothiophene-7-carboxylate as yellow oil.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
14.3 g
Type
reactant
Reaction Step Two
Quantity
31.7 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
125 mL
Type
reactant
Reaction Step Five
Quantity
250 mL
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[SH:1][C:2]1[CH:10]=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].[OH-].[Na+].Br[CH2:14][CH:15](OCC)OCC.O.[CH2:23](O)C>C1(C)C=CC=CC=1.P(=O)(O)(O)O>[S:1]1[C:2]2[C:3]([C:4]([O:6][CH3:23])=[O:5])=[CH:7][CH:8]=[CH:9][C:10]=2[CH:15]=[CH:14]1 |f:1.2|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
SC1=C(C(=O)O)C=CC=C1
Step Two
Name
Quantity
14.3 g
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
31.7 mL
Type
reactant
Smiles
BrCC(OCC)OCC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Five
Name
Quantity
125 mL
Type
reactant
Smiles
C(C)O
Step Six
Name
Quantity
250 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
P(O)(O)(O)=O

Conditions

Stirring
Type
CUSTOM
Details
this suspension was stirred for 3.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was successively added
TEMPERATURE
Type
TEMPERATURE
Details
while heating it
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the resultant residue was dissolved in 250 mL of N,N-dimethylformamide, to which 15.1 mL of iodomethane and 67.2 g of potassium carbonate
ADDITION
Type
ADDITION
Details
were added
STIRRING
Type
STIRRING
Details
this mixture was stirred for one hour at room temperature
Duration
1 h
ADDITION
Type
ADDITION
Details
The reaction mixture was added to a mixture of ethyl acetate and water, from which the organic phase
CUSTOM
Type
CUSTOM
Details
was separated
WASH
Type
WASH
Details
After the resultant organic phase was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
a saturated sodium chloride solution successively, the washed phase was dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled out under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resultant residue was purified by silica gel column chromatography [eluent; hexane:ethyl acetate=2:1]
CUSTOM
Type
CUSTOM
Details
to yield yellow oil
ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
this solution was stirred for 4.5 hours
Duration
4.5 h
TEMPERATURE
Type
TEMPERATURE
Details
while heating it
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
ADDITION
Type
ADDITION
Details
was added
FILTRATION
Type
FILTRATION
Details
filtered through Celite
CUSTOM
Type
CUSTOM
Details
to separate the organic phase
WASH
Type
WASH
Details
After the resultant organic phase was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
a saturated sodium chloride solution successively, the washed phase was dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled out under reduced pressure
CUSTOM
Type
CUSTOM
Details
Purification by silica gel column chromatography [eluent; hexane:ethyl acetate=10:1]

Outcomes

Product
Details
Reaction Time
3.5 h
Name
Type
product
Smiles
S1C=CC2=C1C(=CC=C2)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 20.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.